Methyl 3,4,5-trimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate
Description
Methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate is a complex organic compound known for its unique structure and properties. It is a derivative of benzoic acid and contains multiple methoxy groups, which contribute to its chemical behavior and potential applications. This compound is often studied for its potential biological activities and its role in various chemical reactions.
Properties
Molecular Formula |
C21H25NO9 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
methyl 3,4,5-trimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H25NO9/c1-25-13-8-11(9-14(26-2)17(13)28-4)20(23)22-16-12(21(24)31-7)10-15(27-3)18(29-5)19(16)30-6/h8-10H,1-7H3,(H,22,23) |
InChI Key |
KGEMNIQVUIEFHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=C(C=C2C(=O)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate typically involves the methylation of gallic acid derivatives. One common method includes the reaction of gallic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature, usually around 15-35°C, with continuous stirring .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohols or amines .
Scientific Research Applications
Methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate involves its interaction with specific molecular targets. The compound’s methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and other proteins. These interactions can lead to the inhibition of certain metabolic pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A simpler derivative with similar methoxy groups but lacking the benzamido moiety.
Gallic acid derivatives: Compounds like methyl gallate share structural similarities and biological activities
Uniqueness
Methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate is unique due to its combination of methoxy and benzamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
